molecular formula HK2NO7S2 B11763522 {Bis[(potassiooxy)sulfonyl]amino}oxidanyl

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl

Cat. No.: B11763522
M. Wt: 269.34 g/mol
InChI Key: RCCSJYDABJOYLP-UHFFFAOYSA-L
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Description

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is a complex chemical compound with unique properties and potential applications in various scientific fields. This compound is characterized by its sulfonyl and amino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl typically involves the reaction of sulfonyl fluorides with amino-oxetanes through a defluorosulfonylation process. This reaction forms planar oxetane carbocations, which then undergo chemoselective nucleophile coupling . The reaction conditions are generally mild, and the process is tolerant to a wide range of polar functionalities.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions include sulfonyl oxaziridines, sulfonyl fluorides, and other sulfonyl derivatives. These products have significant applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl involves the formation of oxetane carbocations, which then undergo nucleophilic coupling reactions. This process is facilitated by the unique structure of the compound, which allows for the formation of stable intermediates. The molecular targets and pathways involved include various enzymes and proteins that interact with the sulfonyl and amino groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is unique due to its ability to form stable oxetane carbocations and its versatility in various chemical reactions. Its structure allows for the formation of a wide range of sulfonyl-containing products, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

HK2NO7S2

Molecular Weight

269.34 g/mol

IUPAC Name

dipotassium;N-hydroxy-N-sulfonatosulfamate

InChI

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

InChI Key

RCCSJYDABJOYLP-UHFFFAOYSA-L

Canonical SMILES

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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